Isoprenaline

Description

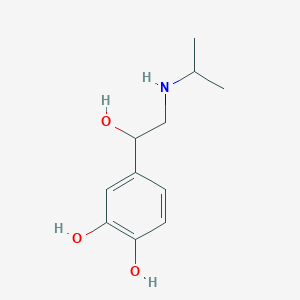

Structure

3D Structure

Properties

IUPAC Name |

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZZKOKVBUJMES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4023175 | |

| Record name | Isoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5.86e+00 g/L | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7683-59-2 | |

| Record name | Isoproterenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoproterenol [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007683592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | isoproterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33791 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | isoproterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoproterenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoprenaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROTERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L628TT009W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170.5 °C | |

| Record name | Isoprenaline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01064 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoproterenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015197 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isoprenaline in Cardiac Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, a non-selective β-adrenergic receptor agonist, is a potent synthetic catecholamine that profoundly influences cardiac myocyte function. Its mechanism of action is primarily centered around the activation of the β-adrenergic signaling cascade, leading to significant alterations in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, protein kinase A (PKA) activity, and the phosphorylation status of critical calcium-handling and myofilament proteins. These molecular events culminate in pronounced positive inotropic, chronotropic, and lusitropic effects on the heart. This technical guide provides a comprehensive overview of the core mechanisms of this compound action in cardiac cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Core Signaling Pathway: β-Adrenergic Stimulation

This compound exerts its primary effects on cardiac myocytes by binding to β1 and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[1][2] This interaction initiates a well-defined signaling cascade:

-

Receptor Activation and G-Protein Coupling: Upon binding this compound, the β-adrenergic receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein, Gs.[3]

-

Adenylyl Cyclase Activation: The activated α-subunit of Gs (Gαs) dissociates and stimulates adenylyl cyclase, a membrane-bound enzyme.[2]

-

cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3]

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of protein kinase A (PKA) and causing the release and activation of its catalytic subunits.[3]

This cascade results in the phosphorylation of numerous downstream targets, fundamentally altering the electrophysiological and contractile properties of the cardiac cell.

Figure 1: Core this compound Signaling Pathway.

Downstream Targets and Physiological Effects

The activation of PKA by this compound leads to the phosphorylation of several key proteins within the cardiomyocyte, each contributing to the overall physiological response.

L-type Calcium Channels (LTCCs)

PKA-mediated phosphorylation of L-type calcium channels increases their open probability, leading to an enhanced influx of calcium (Ca²⁺) into the cell during depolarization.[3][4] This increased Ca²⁺ influx is a primary contributor to the positive inotropic (increased contractility) effect of this compound.

Phospholamban (PLB)

In its dephosphorylated state, phospholamban (PLB) inhibits the sarcoplasmic reticulum Ca²⁺-ATPase (SERCA2a). PKA phosphorylates PLB at Serine 16, which relieves this inhibition.[1][5] This results in an increased rate of Ca²⁺ reuptake into the sarcoplasmic reticulum (SR), contributing to the positive lusitropic (increased relaxation rate) effect of this compound.

Ryanodine (B192298) Receptors (RyR2)

PKA also phosphorylates the ryanodine receptor (RyR2), the Ca²⁺ release channel on the SR. This phosphorylation increases the sensitivity of RyR2 to Ca²⁺, leading to a greater release of Ca²⁺ from the SR for a given trigger (Ca²⁺-induced Ca²⁺ release).[4][6] This further amplifies the intracellular Ca²⁺ transient and enhances contractility.

Troponin I (TnI)

Phosphorylation of cardiac troponin I (cTnI) by PKA decreases the sensitivity of the myofilaments to Ca²⁺.[5] This facilitates the dissociation of Ca²⁺ from troponin C, contributing to a faster rate of relaxation (lusitropy).[7]

Figure 2: Downstream Targets of PKA Phosphorylation.

Alternative Signaling Pathways

While the Gs-cAMP-PKA pathway is dominant, this compound can also engage other signaling cascades in cardiac cells.

Gi-Coupled Pathway

At higher concentrations, this compound can also activate inhibitory G-proteins (Gi). This can lead to the activation of downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is implicated in cardiac hypertrophy.[1]

Calcineurin Pathway

This compound-induced increases in intracellular Ca²⁺ can activate the calcium-calmodulin-dependent phosphatase, calcineurin. Calcineurin activation is another pathway linked to the development of cardiac hypertrophy.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the effects of this compound on various parameters in cardiac cells.

Table 1: this compound-Induced Changes in cAMP and Protein Phosphorylation

| Parameter | This compound Concentration | Species/Cell Type | Observed Effect | Reference(s) |

| cAMP Generation | 1 µM | Cardiomyocytes | Stimulation of cAMP generation | [8] |

| Troponin I (TnI) Phosphorylation | K₀.₅ = 0.13 ± 0.01 nM | Isolated Rat Hearts | Half-maximal phosphorylation | [5][9] |

| Phospholamban (PLB) Phosphorylation | K₀.₅ = 2.94 ± 0.04 nM | Isolated Rat Hearts | Half-maximal phosphorylation | [5][9] |

| Ryanodine Receptor (RyR2) Phosphorylation | - | Rat | Increased PKA phosphorylation in vivo | [6] |

| PLB Serine 16 Phosphorylation | 0.1 µM for 2 min | Mouse Hearts | Increased phosphorylation | [10] |

Table 2: this compound-Induced Changes in Ion Currents and Contractility

| Parameter | This compound Concentration | Species/Cell Type | Observed Effect | Reference(s) |

| L-type Ca²⁺ Current (ICa,L) | - | Rat Ventricular Myocytes | 26% increase in peak current | [11] |

| Cell Shortening | 1 µM | WT Mouse Myocytes | 369 ± 87% increase in contraction amplitude | [12] |

| Cell Shortening | 1 µM | PLB-KO Mouse Myocytes | 196 ± 30% increase in contraction amplitude | [12] |

| Relaxation Time (τ) | Maximal Treatment | WT Mouse Myocytes | 30-50% reduction | [7] |

Detailed Experimental Protocols

Isolation of Adult Ventricular Myocytes

This protocol describes a common method for isolating viable cardiomyocytes from adult rodents using a Langendorff perfusion system.

Materials:

-

Anesthesia (e.g., pentobarbital)

-

Heparin

-

Perfusion buffer (e.g., calcium-free Tyrode's solution)

-

Digestion buffer (perfusion buffer with collagenase and hyaluronidase)

-

Stopping buffer (perfusion buffer with bovine serum albumin)

-

Langendorff perfusion apparatus

Procedure:

-

Anesthetize the animal and administer heparin to prevent blood clotting.

-

Excise the heart and immediately cannulate the aorta on the Langendorff apparatus.

-

Perfuse the heart with calcium-free perfusion buffer to wash out blood and stop contractions.

-

Switch to the digestion buffer and perfuse until the heart becomes flaccid.

-

Remove the heart from the apparatus, trim away non-ventricular tissue, and gently mince the ventricular tissue.

-

Gently triturate the tissue pieces in stopping buffer to release individual myocytes.

-

Allow the myocytes to settle by gravity and carefully remove the supernatant.

-

Gradually reintroduce calcium to the myocyte suspension to prevent calcium paradox.

-

The isolated rod-shaped myocytes are now ready for experimental use.[13][14]

Figure 3: Experimental Workflow for Cardiomyocyte Isolation.

Whole-Cell Patch-Clamp Recording of L-type Ca²⁺ Current

This protocol outlines the measurement of L-type calcium currents in isolated cardiomyocytes.

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope

-

Micromanipulator

-

Borosilicate glass capillaries for pipettes

-

External solution (containing Ca²⁺ as the charge carrier, and blockers for Na⁺ and K⁺ channels)

-

Internal solution (pipette solution, containing a Cs⁺-based solution to block K⁺ currents and a Ca²⁺ buffer like EGTA)

Procedure:

-

Plate isolated cardiomyocytes in a recording chamber on the microscope stage.

-

Pull a glass pipette to a resistance of 2-5 MΩ and fire-polish the tip.

-

Fill the pipette with the internal solution and mount it on the micromanipulator.

-

Approach a myocyte with the pipette and form a giga-ohm seal with the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply a voltage-clamp protocol to elicit L-type Ca²⁺ currents (e.g., depolarizing steps from a holding potential of -40 mV to various test potentials).

-

Record the resulting currents and analyze the current-voltage relationship and inactivation kinetics.[15][16]

Measurement of cAMP Levels using FRET-based Biosensors

This protocol describes the use of Förster Resonance Energy Transfer (FRET) to measure dynamic changes in intracellular cAMP.

Materials:

-

Isolated cardiomyocytes

-

A FRET-based cAMP biosensor (e.g., Epac-based or PKA-based) delivered via viral transduction or transfection

-

Fluorescence microscope with appropriate filter sets for the FRET pair (e.g., CFP/YFP)

-

Image acquisition and analysis software

Procedure:

-

Introduce the FRET biosensor into the cardiomyocytes and allow for expression.

-

Place the cells in a perfusion chamber on the microscope stage.

-

Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and acceptor (e.g., YFP) fluorophores.

-

Establish a baseline FRET ratio (acceptor emission / donor emission).

-

Perfuse the cells with a solution containing this compound at the desired concentration.

-

Continuously record the changes in the FRET ratio, which correspond to changes in intracellular cAMP concentration.

-

Calibrate the FRET signal using agents that maximally and minimally activate the sensor (e.g., forskolin (B1673556) and a phosphodiesterase inhibitor for maximal activation).[17][18]

Western Blot Analysis of Protein Phosphorylation

This protocol details the detection of changes in the phosphorylation state of target proteins.

Materials:

-

Isolated cardiomyocytes

-

This compound

-

Lysis buffer with phosphatase and protease inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Primary antibodies specific for the total and phosphorylated forms of the protein of interest (e.g., anti-phospho-PLB Ser16)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Treat cardiomyocytes with or without this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody against the phosphorylated protein.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an antibody against the total protein for normalization.

-

Quantify the band intensities to determine the change in phosphorylation.

Measurement of Cardiomyocyte Contractility

This protocol describes a video-based method for assessing cardiomyocyte shortening.

Materials:

-

Isolated cardiomyocytes

-

Inverted microscope with a camera

-

Field stimulation electrodes

-

Video edge detection or motion tracking software

Procedure:

-

Place cardiomyocytes in a chamber on the microscope stage.

-

Select a rod-shaped, healthy myocyte for analysis.

-

Pace the myocyte using the field stimulation electrodes at a physiological frequency (e.g., 1 Hz).

-

Record a video of the contracting myocyte.

-

Use software to track the movement of the cell edges or sarcomeres during contraction and relaxation.

-

Analyze the video to determine parameters such as the percentage of cell shortening, and the rates of contraction and relaxation.[19][20]

Conclusion

The mechanism of action of this compound in cardiac cells is a multifaceted process, primarily driven by the β-adrenergic-cAMP-PKA signaling pathway. This cascade results in the phosphorylation of key regulatory proteins, leading to enhanced contractility, accelerated relaxation, and an increased heart rate. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to investigate the intricate effects of this compound and other β-adrenergic agonists on cardiac myocyte function. A thorough understanding of these mechanisms is crucial for the development of novel therapeutic strategies for a range of cardiovascular diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Role of action potential configuration and the contribution of Ca2+ and K+ currents to this compound-induced changes in canine ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Differential sensitivity to this compound of troponin I and phospholamban phosphorylation in isolated rat hearts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protein kinase A phosphorylation of the cardiac calcium release channel (ryanodine receptor) in normal and failing hearts. Role of phosphatases and response to isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylation of phospholamban and troponin I in beta-adrenergic-induced acceleration of cardiac relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Differential sensitivity to this compound of troponin I and phospholamban phosphorylation in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. L-type calcium current in catecholamine-induced cardiac hypertrophy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Video: Isolation and Cultivation of Adult Rat Cardiomyocytes [jove.com]

- 14. Protocol for Isolation of Cardiomyocyte from Adult Mouse and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]

- 16. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ahajournals.org [ahajournals.org]

- 18. FRET-based cyclic GMP biosensors measure low cGMP concentrations in cardiomyocytes and neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Image Processing Techniques for Assessing Contractility in Isolated Adult Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Contraction of cardiac myocytes from noradrenaline-treated rats in response to this compound, forskolin and dibutyryl cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of Isoprenaline: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, a synthetic catecholamine, holds a pivotal position in the history of pharmacology. Its discovery and subsequent investigation were instrumental in the formulation of the theory of alpha- and beta-adrenergic receptors, a cornerstone of modern autonomic pharmacology. This technical guide provides a comprehensive overview of the discovery, historical development, mechanism of action, and synthesis of this compound. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into the foundational experiments and key milestones that have shaped our understanding of the adrenergic system. The guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding of this crucial pharmacological tool.

Discovery and Historical Development

The journey of this compound's discovery is intertwined with the broader exploration of catecholamines and their physiological effects. Building on the initial isolation of adrenaline in the late 19th century, the early 20th century saw a concerted effort to synthesize and characterize related compounds with therapeutic potential.

Timeline of Key Events:

-

1940: this compound was first synthesized.[1] This novel compound was the N-isopropyl analogue of norepinephrine.[1]

-

1940s: The pharmacological properties of this compound were extensively studied. Research during this period revealed that this isopropyl analog of epinephrine (B1671497) could dilate the bronchi, increase heart rate, and boost cardiac output, all without causing the vasoconstriction associated with adrenaline.[2]

-

1947: this compound was introduced for medical use in the United States, initially for the treatment of asthma.[1][3]

-

1948: Raymond Ahlquist, an American pharmacologist, published his seminal work proposing the existence of two distinct types of adrenergic receptors, which he termed alpha (α) and beta (β).[4][5][6] Ahlquist's hypothesis was based on the differential effects of a series of six catecholamines, including this compound, on various tissues.[4] He observed that this compound was a potent stimulator of what he defined as β-receptors, which were associated with effects such as cardiac stimulation and smooth muscle relaxation, while having minimal activity on α-receptors, which were linked to vasoconstriction.[7][8]

-

1958: The discovery of dichloroisoproterenol (B1670464) (DCI), the first beta-blocker, by Powell and Slater provided crucial evidence supporting Ahlquist's theory. DCI was shown to selectively block the physiological responses to this compound, thereby validating the existence of β-receptors.[9]

-

1960s: The widespread use of this compound inhalers for asthma was linked to an increase in asthma-related deaths, raising concerns about its safety and leading to a re-evaluation of its use in this context.[1][10]

-

Mid-20th Century to Present: this compound's primary clinical applications shifted towards the management of bradycardia (slow heart rate) and heart block.[11] It remains a valuable tool in clinical settings for these indications and as a pharmacological probe in research to study the beta-adrenergic system.

Chemical Properties and Synthesis

This compound, chemically known as 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol, is a synthetic catecholamine.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molar Mass | 211.26 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in water |

Chemical Synthesis

The synthesis of this compound typically involves a multi-step process starting from catechol. One common synthetic route is outlined below.

Experimental Protocol: Synthesis of this compound Hydrochloride

This protocol is a general representation of a common synthesis method and may require optimization based on laboratory conditions and available reagents.

Step 1: Synthesis of 2-chloro-3',4'-dihydroxyacetophenone (B119122)

-

In a suitable reaction vessel, catechol is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an appropriate solvent like dichloromethane.

-

The reaction mixture is stirred at a controlled temperature to facilitate the Friedel-Crafts acylation.

-

Upon completion, the reaction is quenched, and the product, 2-chloro-3',4'-dihydroxyacetophenone, is isolated and purified.

Step 2: Synthesis of 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride

-

The 2-chloro-3',4'-dihydroxyacetophenone from the previous step is reacted with isopropylamine (B41738) in an organic solvent.

-

The resulting intermediate is then treated with hydrochloric acid to form the hydrochloride salt, 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride.

-

The product is isolated and purified.

Step 3: Reduction to this compound Hydrochloride

-

The ketone group of 3',4'-dihydroxy-2-(isopropylamino)acetophenone hydrochloride is reduced to a hydroxyl group.

-

This reduction is typically achieved through catalytic hydrogenation using a palladium catalyst in an alcoholic solvent. An ion-exchange resin may also be used in this step.

-

The final product, this compound hydrochloride, is then purified and crystallized.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Raymond Ahlquist | American scientist | Britannica [britannica.com]

- 6. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 7. Putting Theory into Practice: James Black, Receptor Theory and the Development of the Beta-Blockers at ICI, 1958–1978 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Life in New Drug Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. What is this compound Hydrochloride used for? [synapse.patsnap.com]

Isoprenaline: A Comprehensive Technical Guide on its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, also known as isoproterenol, is a synthetic catecholamine and a potent, non-selective β-adrenergic receptor agonist.[1] It is a sympathomimetic agent that acts almost exclusively on beta-adrenergic receptors and is utilized in the management of various cardiac disorders and as a bronchodilator.[1] This technical guide provides an in-depth overview of the structure, chemical properties, and associated signaling pathways of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is the N-isopropyl analogue of norepinephrine.[2] Its chemical structure consists of a catechol nucleus (a benzene (B151609) ring with two adjacent hydroxyl groups) attached to an aminoethanol side chain with an isopropyl group on the nitrogen atom.

IUPAC Name: 4-[1-hydroxy-2-(isopropylamino)ethyl]benzene-1,2-diol[2]

Synonyms: Isoproterenol, Isopropylnorepinephrine, Isopropylnoradrenaline[2]

| Identifier | Value |

| CAS Number | 7683-59-2 (this compound), 51-30-9 (this compound Hydrochloride), 6700-39-6 (this compound Sulfate) |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| InChI | InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8/h3-5,7,11-15H,6H2,1-2H3 |

| SMILES | CC(C)NCC(O)c1cc(O)c(O)cc1 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its formulation, delivery, and pharmacokinetic profile. It is a hydrophilic compound, which limits its ability to cross the blood-brain barrier. This compound is commercially available as hydrochloride and sulfate (B86663) salts to improve its stability and solubility.

| Property | Value | Salt Form |

| Melting Point | 165-175 °C (decomposes) | Hydrochloride |

| 180 °C | Base | |

| pKa (Strongest Acidic) | 9.81 | Base (Predicted) |

| pKa (Strongest Basic) | 8.96 | Base (Predicted) |

| LogP | -0.27 to 0.24 | Base (Predicted) |

| Water Solubility | Freely soluble | Hydrochloride |

| Freely soluble | Sulfate | |

| 5.86 mg/mL | Base (Predicted) | |

| Ethanol Solubility | Sparingly soluble | Hydrochloride |

| Very slightly soluble | Sulfate | |

| Methylene Chloride Solubility | Practically insoluble | Hydrochloride |

Chemical Stability and Storage

This compound is sensitive to air and light and can degrade over time, often indicated by a color change to brownish-pink in aqueous solutions upon prolonged exposure. This compound hydrochloride solutions are more stable at a lower pH and should be protected from light. Studies have shown that this compound hydrochloride diluted in 0.9% sodium chloride and stored in UV light-blocking bags is stable for up to 90 days at both room temperature and under refrigeration.

Storage Recommendations:

-

Store in airtight, light-resistant containers.

-

For solutions, storage in amber or UV-blocking bags is recommended.

-

Refrigeration at 2-8°C can extend the stability of solutions.

Signaling Pathways

As a non-selective β-adrenergic receptor agonist, this compound activates both β₁ and β₂ adrenergic receptors. This interaction initiates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger, cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the physiological effects of this compound, such as increased heart rate and force of contraction (β₁ effect) and smooth muscle relaxation (β₂ effect).

Experimental Protocols

Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constant (pKa) of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Methodology:

-

Preparation of this compound Solution: Accurately weigh and dissolve a known amount of this compound hydrochloride in deionized water to create a solution of a specific concentration (e.g., 1 mM).

-

Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the this compound solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Titrate the this compound solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value is determined from the inflection point of the resulting titration curve.

Determination of LogP by Shake-Flask Method

This method determines the partition coefficient (LogP) of a compound between two immiscible liquids, typically n-octanol and water.

Methodology:

-

Phase Preparation: Prepare n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a mixture of the two prepared phases in a separatory funnel.

-

Equilibration: Shake the funnel for a sufficient period (e.g., 24 hours) to allow for the complete partitioning of this compound between the two phases.

-

Phase Separation: Allow the two phases to separate completely.

-

Concentration Analysis: Carefully separate the two phases and determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.

-

Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of this compound in the n-octanol phase to its concentration in the aqueous phase.

Determination of Melting Point by Capillary Method

This method determines the temperature at which a solid substance transitions to a liquid.

Methodology:

-

Sample Preparation: Finely powder the crystalline this compound sample. Pack a small amount of the powder into a capillary tube, ensuring a compact column of 2-3 mm in height.

-

Apparatus Setup: Place the capillary tube in a melting point apparatus.

-

Heating: Heat the sample at a controlled rate. A rapid heating rate can be used for an initial approximate determination, followed by a slower rate (1-2 °C per minute) for a more accurate measurement.

-

Observation: Observe the sample through the magnifying lens of the apparatus.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Determination of Aqueous Solubility by Saturation Shake-Flask Method

This method determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Collection and Preparation: After equilibration, allow the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant.

-

Separation of Undissolved Solid: Filter the aliquot through a fine-pore filter (e.g., 0.22 µm) to remove any remaining solid particles.

-

Concentration Analysis: Determine the concentration of this compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

-

Solubility Value: The determined concentration represents the equilibrium solubility of this compound under the specified conditions.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and signaling mechanisms of this compound. The inclusion of quantitative data in a structured format and detailed experimental protocols offers a valuable resource for researchers and professionals in the field of drug development. A thorough understanding of these fundamental characteristics is essential for the effective utilization of this compound in research and for the development of novel therapeutics targeting the β-adrenergic system.

References

Isoprenaline Signaling Pathway and Downstream Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenaline, a non-selective β-adrenergic receptor agonist, is a synthetic catecholamine that plays a critical role in cardiovascular physiology and is widely used as a pharmacological tool to study adrenergic signaling.[1][2] Its high affinity for both β1 and β2-adrenergic receptors makes it a potent stimulator of the sympathetic nervous system's effects on various tissues, most notably the heart.[1] This technical guide provides an in-depth exploration of the core this compound signaling pathway, its key downstream targets, and detailed methodologies for its investigation.

The Core Signaling Pathway: From Receptor to Second Messenger

The canonical this compound signaling cascade is initiated by its binding to β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[2] This binding event triggers a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[2] As a crucial second messenger, cAMP propagates the signal intracellularly.

Primary Downstream Effector: Protein Kinase A (PKA)

The primary intracellular effector of cAMP is cAMP-dependent Protein Kinase A (PKA). In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that releases the catalytic subunits. These active catalytic subunits can then phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating their activity and eliciting a cellular response.

Key Downstream Targets of this compound Signaling

The activation of the this compound signaling pathway leads to the modulation of numerous downstream targets, culminating in diverse physiological responses. Two of the most well-characterized and significant downstream targets are the transcription factor CREB and the MAP kinase ERK.

CREB (cAMP Response Element-Binding Protein)

PKA directly phosphorylates CREB at Serine 133. This phosphorylation event is crucial for the recruitment of the transcriptional co-activator CBP/p300. The resulting complex binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby regulating their transcription. This pathway is pivotal in processes such as metabolism, cell proliferation, and neuronal signaling.

ERK (Extracellular signal-Regulated Kinase)

The activation of ERK (ERK1/2 or p44/p42 MAP kinase) by this compound is more complex and can occur through both PKA-dependent and PKA-independent mechanisms. In some cellular contexts, PKA can activate ERK, while in others, it can be inhibitory. The PKA-mediated activation of ERK often involves intermediate signaling molecules.

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the this compound signaling pathway.

Table 1: Receptor Binding and Affinity

| Parameter | Value | Cell Type/System | Reference |

| EC50 (L-type Ca2+ current) | 20.0 nM | Frog ventricular myocytes | |

| EC50 (contractile action) | 0.08 ± 0.014 µM | Rat ventricle strips | |

| Kd ((3H)isoproterenol) | 3.07 µM (kinetic), 3-5 µM (steady state) | Rat isolated fat cells | |

| Kd ((3H)isoproterenol) | 0.9-1 µM | Human fat cells |

Table 2: Downstream Signaling Activation

| Downstream Event | Fold Increase (vs. Basal) | Treatment Conditions | Cell Type/System | Reference |

| cAMP Accumulation | ~2-fold | 0.1 µM this compound | Rat ventricle strips | |

| cAMP Accumulation | ~5-fold | 8 µM Forskolin (B1673556) (for comparison) | Rat ventricle strips | |

| PDE4 Activity | 2 to 3-fold | 1 µM this compound | HEK-293 cells | |

| ERK1/2 Phosphorylation | 3.13 ± 0.20-fold | Acute this compound infusion | C57BL/6 mice | |

| p38 Phosphorylation | 3.14 ± 0.30-fold | Acute this compound infusion | C57BL/6 mice | |

| JNK Phosphorylation | 3.65 ± 0.34-fold | Acute this compound infusion | C57BL/6 mice | |

| CREB Phosphorylation | 3.32 ± 0.85-fold | Acute this compound infusion | C57BL/6 mice | |

| CREB Phosphorylation | ~3-fold increase in luciferase activity | This compound treatment | C2C12 cells |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the this compound signaling pathway.

Radioligand Binding Assay for β-Adrenergic Receptors

This assay is the gold standard for quantifying receptor density (Bmax) and ligand affinity (Kd).

Protocol:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 min at 4°C) to pellet the membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a series of tubes, add a fixed amount of membrane protein (e.g., 20-50 µg).

-

Add increasing concentrations of a radiolabeled ligand (e.g., [³H]dihydroalprenolol or [¹²⁵I]iodocyanopindolol).

-

For non-specific binding determination, add a high concentration of an unlabeled competitor (e.g., 10 µM propranolol) to a parallel set of tubes.

-

Incubate at a specific temperature (e.g., 25°C or 37°C) for a time sufficient to reach equilibrium (e.g., 60-90 min).

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

-

Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis to determine Bmax (receptor density) and Kd (dissociation constant).

-

cAMP Measurement Assay (Luminescence-Based)

Commercial kits like the cAMP-Glo™ Assay provide a sensitive and high-throughput method to measure intracellular cAMP levels.

Protocol Summary (based on cAMP-Glo™ Assay):

-

Cell Plating and Treatment:

-

Plate cells in a multi-well plate and culture overnight.

-

Treat cells with this compound at various concentrations and for different time points. Include appropriate controls (e.g., vehicle, forskolin as a positive control).

-

-

Cell Lysis and cAMP Detection:

-

Add cAMP-Glo™ Lysis Buffer to each well to lyse the cells and release cAMP.

-

Add the cAMP Detection Solution, which contains Protein Kinase A (PKA). In the presence of cAMP, the PKA catalytic subunits are activated and consume ATP.

-

-

ATP Measurement:

-

Add Kinase-Glo® Reagent to terminate the PKA reaction and measure the remaining ATP via a luciferase reaction.

-

-

Luminescence Reading and Data Analysis:

-

Measure luminescence using a plate-reading luminometer.

-

The luminescent signal is inversely proportional to the cAMP concentration.

-

Generate a standard curve using known concentrations of cAMP to quantify the cAMP levels in the samples.

-

PKA Activity Assay (Colorimetric)

This assay measures the phosphorylation of a specific PKA substrate.

Protocol Summary (based on a colorimetric kit):

-

Sample Preparation:

-

Prepare cell or tissue lysates.

-

-

Kinase Reaction:

-

Add standards and diluted samples to a microtiter plate pre-coated with a PKA substrate.

-

Initiate the phosphorylation reaction by adding ATP.

-

Incubate the plate at 30°C for 90 minutes with shaking.

-

-

Detection:

-

Wash the wells to remove non-phosphorylated components.

-

Add a primary antibody that specifically recognizes the phosphorylated PKA substrate.

-

Add an HRP-conjugated secondary antibody.

-

Add a TMB substrate, which will develop a color in proportion to the amount of PKA activity.

-

-

Measurement and Analysis:

-

Stop the reaction with a stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate PKA activity based on a standard curve generated with a known PKA standard.

-

Western Blot for Phospho-CREB and Phospho-ERK

Western blotting is a widely used technique to detect the phosphorylation and thus activation of specific proteins.

Protocol:

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound as desired.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration.

-

-

SDS-PAGE and Protein Transfer:

-

Separate protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phospho-CREB (Ser133) or phospho-ERK (Thr202/Tyr204) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with antibodies against total CREB, total ERK, or a housekeeping protein like GAPDH.

-

Conclusion

The this compound signaling pathway, primarily mediated through β-adrenergic receptors, cAMP, and PKA, represents a fundamental mechanism of cellular communication with profound physiological implications. Understanding the intricacies of this pathway and its downstream targets like CREB and ERK is crucial for research in cardiovascular disease, neuroscience, and drug development. The experimental protocols outlined in this guide provide a robust framework for the quantitative investigation of this vital signaling cascade.

References

Unraveling the Isoproterenol-Isoprenaline Equivalence: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of adrenergic pharmacology, the terms isoproterenol and isoprenaline are frequently encountered, often leading to inquiries about their potential differences. This comprehensive technical guide clarifies this nomenclature and provides an in-depth exploration of the molecule's chemical properties, mechanism of action, and the experimental protocols used for its characterization. It has been established that isoproterenol and this compound are, in fact, two names for the same chemical entity.[1][2] The variation in nomenclature is primarily due to regional and historical naming conventions. The term "this compound" is a blend of "isopropyl" and "noradrenaline," while "isoproterenol" is another accepted synonym.

Chemical and Physical Properties

Isoproterenol is a synthetic sympathomimetic amine that is structurally related to epinephrine.[1] It is a non-selective agonist for β-adrenergic receptors.[3] The key chemical and physical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol |

| Molecular Formula | C₁₁H₁₇NO₃ |

| Molecular Weight | 211.26 g/mol |

| CAS Number | 7683-59-2 |

| Physical Description | Solid |

| Solubility | Soluble in water |

Mechanism of Action: A Dual Signaling Cascade

Isoproterenol exerts its physiological effects by binding to and activating β-adrenergic receptors, primarily the β1 and β2 subtypes. This activation triggers two main signaling pathways: the canonical Gs-protein dependent pathway and the non-canonical β-arrestin mediated pathway.

Canonical Gs-Protein Dependent Signaling

The classical signaling cascade initiated by isoproterenol involves the activation of the stimulatory G-protein (Gs).

-

Receptor Binding: Isoproterenol binds to the extracellular domain of the β-adrenergic receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gs protein.

-

Adenylyl Cyclase Activation: The activated Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of Adenosine Triphosphate (ATP) to cyclic Adenosine Monophosphate (cAMP).[2]

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).

-

Downstream Effects: PKA then phosphorylates various downstream targets, leading to the cellular response, such as increased heart rate and contractility (β1) or smooth muscle relaxation (β2).[1]

Non-Canonical β-Arrestin Mediated Signaling

Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β-adrenergic receptor. This phosphorylation promotes the binding of β-arrestins. β-arrestin binding uncouples the receptor from G-proteins, leading to desensitization of the Gs-mediated signal. However, β-arrestin also acts as a scaffold for other signaling proteins, initiating a G-protein-independent signaling cascade. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2.[4][5][6]

Quantitative Pharmacological Data

The binding affinity (Ki) and functional potency (EC50) of isoproterenol for β-adrenergic receptors have been determined in numerous studies. It is important to note that these values can vary depending on the experimental conditions, such as the cell type, radioligand used, and the specific functional assay.

Table 1: Isoproterenol Binding Affinity (Ki) at β-Adrenergic Receptors

| Receptor Subtype | Reported Ki (nM) | Cell/Tissue System | Radioligand |

| β1-Adrenergic | 2-4 x 10⁻⁸ M | WKY and SHR left atria | Not Specified |

| β1-Adrenergic | 2-3 x 10⁻⁶ M | WKY papillary muscle | Not Specified |

| β2-Adrenergic | 3.07 µM | Rat fat cells | [3H]isoproterenol |

| β-Adrenergic (total) | 0.9-1 µM | Human fat cells | [3H]isoproterenol |

Note: The significant difference in Ki values for the atria and papillary muscle in the WKY rat study suggests the potential presence of atypical β-adrenoceptors in the atria.[7]

Table 2: Isoproterenol Functional Potency (EC50) at β-Adrenergic Receptors

| Functional Response | Receptor Subtype | Reported EC50 (nM) | Cell/Tissue System |

| Increased L-type Ca²⁺ current | β-Adrenergic (presumed β2) | 20.0 | Frog ventricular myocytes |

| cAMP accumulation | Not specified | 96 | Not specified |

Experimental Protocols

The characterization of β-adrenergic receptor agonists like isoproterenol relies on a set of standardized in vitro assays. Below are detailed methodologies for two key experiments.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Membrane Preparation:

-

Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293, CHO) to high density.

-

Harvest the cells and homogenize in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Binding Reaction:

-

In a 96-well plate, add the following to each well in a final volume of 250 µL:

-

For determining non-specific binding, add a high concentration of a non-radiolabeled antagonist (e.g., 10 µM propranolol) instead of the test compound.[9]

-

Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[8]

3. Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI).[8]

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

4. Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the specific binding as a function of the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate the production of cyclic AMP.

1. Cell Preparation:

-

Seed cells expressing the β-adrenergic receptor of interest into a 96- or 384-well plate.

-

Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.[10]

2. Agonist Stimulation:

-

Wash the cells with a suitable assay buffer (e.g., HBSS or serum-free media).

-

Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to the buffer to prevent the degradation of cAMP.

-

Add a range of concentrations of the agonist (isoproterenol) to the wells.

-

Incubate at 37°C for a defined period (e.g., 15-30 minutes).

3. cAMP Detection:

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration using a commercially available kit, such as:

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in the experimental wells by interpolating from the standard curve.

-

Plot the cAMP concentration as a function of the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum effect).

Conclusion

Isoproterenol and this compound are identical molecules, with the different names arising from historical and regional preferences. As a potent, non-selective β-adrenergic agonist, it remains an invaluable tool in pharmacological research. Its well-characterized dual signaling pathways, involving both Gs-protein and β-arrestin, provide a rich area for investigating the complexities of GPCR signaling. The standardized experimental protocols outlined in this guide are fundamental to the continued exploration of β-adrenergic receptor function and the development of novel therapeutics targeting this critical receptor family.

References

- 1. Isoproterenol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Isoproterenol hydrochloride | Non-selective Adrenergic beta Receptor Agonists: R&D Systems [rndsystems.com]

- 4. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-arrestin–biased signaling through the β2-adrenergic receptor promotes cardiomyocyte contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Affinity constants and beta-adrenoceptor reserves for this compound on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Isoprenaline: A Technical Guide for the Non-Selective Beta-Adrenergic Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenaline, also known as isoproterenol, is a potent, synthetic sympathomimetic amine that functions as a non-selective β-adrenergic receptor agonist.[1] Structurally related to epinephrine, it exhibits high affinity for both β1 and β2 adrenergic receptors with minimal activity at α-adrenergic receptors.[1][2] This comprehensive technical guide provides an in-depth overview of this compound's core pharmacology, mechanism of action, and its application in experimental research. It includes detailed summaries of its pharmacodynamics and pharmacokinetics, structured tables of quantitative data, experimental protocols for key applications, and visualizations of its signaling pathways and experimental workflows. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development leveraging this compound in their studies.

Introduction

This compound was one of the first synthetic sympathomimetic amines developed and the first to be identified as a selective β-adrenergic receptor agonist.[2] Its non-selective nature, activating both β1 and β2 receptors, leads to a wide range of physiological effects, making it a valuable tool in both clinical and research settings.[3] Clinically, it has been used to treat conditions such as bradycardia, heart block, and asthma.[2] In a research context, this compound is widely used to model various cardiovascular conditions, including cardiac hypertrophy and fibrosis, due to its potent effects on cardiac tissue.[4][5]

Mechanism of Action

This compound exerts its effects by binding to and activating β-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3] This activation initiates a cascade of intracellular signaling events.

2.1. Beta-1 Adrenergic Receptor Activation:

Predominantly located in the heart, activation of β1-adrenergic receptors by this compound leads to:

-

Increased Cardiac Output: This is a result of positive chronotropic (increased heart rate), inotropic (increased contractility), and dromotropic (increased conduction velocity) effects.[3][6]

-

Renin-Angiotensin-Aldosterone System (RAAS) Activation: β1 receptor stimulation in the kidneys triggers the release of renin.[6]

2.2. Beta-2 Adrenergic Receptor Activation:

Found primarily in the smooth muscle of the bronchi, blood vessels, and uterus, β2-adrenergic receptor activation by this compound results in:

-

Smooth Muscle Relaxation: This leads to bronchodilation and vasodilation, particularly in skeletal muscle vasculature.[3][6]

-

Metabolic Effects: this compound stimulates glycogenolysis in the liver and glucagon (B607659) release from the pancreas.[6][7]

The binding of this compound to β-adrenergic receptors activates the Gs alpha subunit of the G-protein. This, in turn, stimulates adenylyl cyclase to convert adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit the physiological responses.[8]

Pharmacological Properties

Pharmacodynamics

This compound's primary pharmacodynamic effects are on the cardiovascular and respiratory systems. Its non-selective agonism of β1 and β2 receptors results in a predictable set of physiological responses. Stimulation of cardiac β1 receptors increases heart rate and contractility, leading to a rise in systolic blood pressure.[2] Conversely, activation of β2 receptors in arterioles causes vasodilation, which tends to lower diastolic blood pressure.[2] The net effect is often a decrease in mean arterial pressure.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by rapid onset and a short duration of action.

| Parameter | Value | Reference |

| Administration | Intravenous, Intramuscular, Subcutaneous, Inhalation | [2] |

| Bioavailability | Very low (Oral) | [2] |

| Protein Binding | 69% (mainly to albumin) | [2] |

| Metabolism | Primarily by catechol-O-methyltransferase (COMT) and sulfation. It is a poor substrate for monoamine oxidase (MAO). | [2] |

| Half-life | 2.5-5 minutes (Intravenous) | [2] |

| Excretion | Primarily in the urine as sulfate (B86663) conjugates. | [2] |

Quantitative Data

Receptor Binding Affinities

The binding affinity of this compound for β-adrenergic receptors has been characterized in various studies. The dissociation constant (Ki) is a measure of this affinity, with lower values indicating higher affinity.

| Receptor Subtype | Ki Value | Species/Tissue | Reference |

| β1-Adrenergic Receptor | 0.22 µM | Not Specified | [9] |

| β2-Adrenergic Receptor | 0.46 µM | Not Specified | [9] |

| β3-Adrenergic Receptor | 1.6 µM | Not Specified | [9] |

| β-Adrenergic Receptor | 2-4 x 10⁻⁸ M | Rat Atria | [10] |

| β-Adrenergic Receptor | 2-3 x 10⁻⁶ M | Rat Papillary Muscle | [10] |

Experimental Dosages

The dosage of this compound used in experimental models varies depending on the intended application and the animal model.

In Vitro Applications:

| Cell Type | Concentration | Incubation Time | Key Effects Observed | Reference |

| H9C2 rat cardiomyocytes | 10 µM | 12 hours | Increased cell size, induction of hypertrophic markers (ANP, BNP) | [4] |

| H9C2 rat cardiomyocytes | 10 µM | 6 hours | Activation of ERK1/2 signaling | [4] |

| Human iPSC-derived cardiomyocytes | 0.1 µM - 100 µM | 24 hours | Dose-dependent increase in beating frequency | [4] |

In Vivo Applications (Rodent Models):

| Animal Model | Dosage | Administration Route | Duration | Key Effects Observed | Reference |

| Mice | 30 mg/kg/day | Osmotic minipump (subcutaneous) | 28 days | Cardiac hypertrophy and fibrosis | [4] |

| Mice | 100 mg/kg/day | Subcutaneous injection | 5 consecutive days | Endocardial injury and diastolic dysfunction | [11] |

| Rats | 5-10 mg/kg | Subcutaneous or Intraperitoneal | 7-14 days | Cardiac fibrosis | [12] |

Experimental Protocols

Induction of Cardiac Hypertrophy in Cultured Cardiomyocytes

Objective: To induce a hypertrophic phenotype in cultured cardiomyocytes using this compound.

Materials:

-

H9C2 rat cardiomyoblasts or other suitable cardiac cell line

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Serum-free culture medium

-

This compound hydrochloride

-

Phosphate-buffered saline (PBS)

-

Multi-well cell culture plates

-

Imaging system for cell morphology

-

Reagents for downstream analysis (e.g., RNA/protein extraction)

Procedure:

-

Cell Seeding: Plate H9C2 cells in multi-well plates at a density that allows for growth and morphological changes without reaching full confluency. Culture in complete medium for 24 hours.[4]

-

Serum Starvation: To synchronize the cells, replace the complete medium with serum-free medium and incubate for 12-24 hours.[4]

-

This compound Treatment: Prepare a stock solution of this compound in serum-free medium. Dilute the stock to the desired final concentration (e.g., 10 µM).

-

Incubation: Replace the medium in the cell culture plates with the this compound-containing medium. Incubate for 12-48 hours. A control group should be treated with vehicle (serum-free medium without this compound).[4]

-

Analysis: Following incubation, assess the cells for hypertrophic markers. This can include measuring cell size through microscopy, and analyzing the expression of hypertrophic genes (e.g., ANP, BNP) and proteins via qPCR and Western blotting, respectively.

Induction of Cardiac Hypertrophy and Fibrosis in Mice

Objective: To create a mouse model of cardiac hypertrophy and fibrosis through chronic this compound administration.

Materials:

-

C57BL/6J mice (8-12 weeks old)

-

This compound hydrochloride

-

Sterile 0.9% saline

-

Osmotic minipumps

-

Surgical tools for implantation

-

Anesthesia and analgesics

-

Echocardiography system

Procedure:

-

Preparation of this compound Solution: Calculate the required concentration of this compound to deliver the target dose (e.g., 30 mg/kg/day) based on the mean body weight of the mice and the pump's flow rate. Dissolve the this compound in sterile saline.[4]

-

Osmotic Minipump Implantation: Anesthetize the mice. Make a small incision in the skin on the back, between the shoulder blades. Create a subcutaneous pocket using blunt dissection. Insert the filled osmotic minipump into the pocket. Close the incision with sutures or wound clips. Administer post-operative analgesia.[4]

-

Monitoring: Monitor the animals regularly for any adverse effects. Perform echocardiography at baseline and at the end of the study to assess cardiac function and morphology.

-

Endpoint Analysis: At the end of the study period (e.g., 28 days), euthanize the mice and harvest the hearts for histological analysis (e.g., Masson's trichrome staining for fibrosis) and molecular analysis of hypertrophic and fibrotic markers.[4]

Visualizations

Signaling Pathways

Caption: this compound signaling pathway via β-adrenergic receptors.

Experimental Workflows

Caption: Workflow for in vivo this compound-induced cardiac remodeling studies.

Conclusion

This compound remains an indispensable tool in cardiovascular research due to its robust and reproducible effects as a non-selective β-adrenergic agonist. A thorough understanding of its pharmacology, mechanism of action, and appropriate experimental application is crucial for obtaining reliable and translatable results. This technical guide provides a consolidated resource to aid researchers in the design and execution of studies involving this compound, ultimately contributing to the advancement of cardiovascular science and the development of novel therapeutics.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. This compound - WikiAnesthesia [wikianesthesia.org]

- 7. go.drugbank.com [go.drugbank.com]

- 8. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]

- 9. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Affinity constants and beta-adrenoceptor reserves for this compound on cardiac tissue from normotensive and hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Isoproterenol-Induced Myocardial Injury and Diastolic Dysfunction in Mice: Structural and Functional Correlates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isoproterenol mechanisms in inducing myocardial fibrosis and its application as an experimental model for the evaluation of therapeutic potential of phytochemicals and pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Isoprenaline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Isoprenaline, also known as isoproterenol, is a potent, non-selective β-adrenergic agonist. It exerts significant effects on the cardiovascular and respiratory systems, making it a subject of extensive research and limited clinical use. This technical guide provides an in-depth overview of the pharmacokinetics and metabolism of this compound in vivo, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant pathways.

Pharmacokinetic Profile

The disposition of this compound in the body is characterized by rapid metabolism and elimination, particularly after oral administration, leading to low bioavailability. Its pharmacokinetic parameters are significantly influenced by the route of administration.

Absorption

Oral administration of this compound results in very low bioavailability, estimated to be less than 4%, due to extensive first-pass metabolism in the gut wall and liver.[1] Inhalation provides a more direct route to the target tissues in the lungs, with an onset of action within 2-5 minutes.[1] Intravenous, intramuscular, and subcutaneous injections lead to rapid and complete absorption.[2]

Distribution

This compound is a hydrophilic molecule, which limits its ability to cross the blood-brain barrier.[1] Its plasma protein binding is approximately 69%, primarily to albumin.[1] In pediatric patients, the volume of distribution has been reported to be 216 ± 57 mL/kg.

Metabolism

The metabolism of this compound is extensive and a primary determinant of its short duration of action. The main metabolic pathways are:

-

O-methylation: this compound is a substrate for catechol-O-methyltransferase (COMT), which catalyzes the transfer of a methyl group to form the metabolite 3-O-methylthis compound. This metabolite is a weak β-adrenergic receptor antagonist.

-

Sulfate Conjugation: this compound and its O-methylated metabolite can undergo conjugation with sulfate. This reaction is catalyzed by sulfotransferase enzymes found in various tissues, including the liver, lung, and small intestine.

-

Glucuronidation: Some sources suggest that this compound and its metabolites can also be glucuronidated.

Importantly, this compound is a poor substrate for monoamine oxidase (MAO), an enzyme responsible for the degradation of other catecholamines like epinephrine (B1671497) and norepinephrine.

Excretion

This compound and its metabolites are primarily excreted in the urine. Following administration, 59-107% of the dose is recovered in the urine, with a smaller portion (12-27%) found in the feces. The excreted urinary products consist mainly of conjugated this compound, with smaller amounts of free this compound (6.5-16.2%) and 3-O-methylthis compound and its conjugates (2.6-11.4%).

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound from various in vivo studies.

Table 1: Pharmacokinetic Parameters of this compound